molecular formula C21H24N4O2S B2529671 1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline CAS No. 850902-63-5

1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline

Katalognummer B2529671
CAS-Nummer: 850902-63-5
Molekulargewicht: 396.51
InChI-Schlüssel: QOFLSJXWXJJPHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline is a derivative of the imidazoquinoxaline family, which is known for its diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the general class of imidazoquinoxalines has been extensively studied, with various derivatives synthesized for different purposes, including as phosphodiesterase inhibitors and GABA receptor modulators .

Synthesis Analysis

The synthesis of imidazoquinoxaline derivatives typically involves the condensation of an appropriate precursor with a quinoxaline followed by intramolecular cyclization and various substitutions. For example, novel imidazo[1,2-a]quinoxaline derivatives have been synthesized by condensation of an alpha-aminoalcohol with a quinoxaline, followed by intramolecular cyclization and nucleophilic substitutions . Another approach involves the base-induced cycloaddition of ethyl isocyanoacetate to unsymmetrically substituted quinoxalines . These methods highlight the versatility and regioselectivity achievable in the synthesis of imidazoquinoxaline derivatives.

Molecular Structure Analysis

The molecular structure of imidazoquinoxalines is characterized by the presence of an imidazo ring fused to a quinoxaline moiety. The structure-activity relationship (SAR) is crucial in determining the biological activity of these compounds. For instance, the presence of a methyl amino group at position 4 and a weakly hindered group at position 1 has been shown to be important for phosphodiesterase inhibitory activity . The confirmation of the molecular structure of these derivatives is typically performed using NMR spectroscopy, with careful assignment of signals .

Chemical Reactions Analysis

Imidazoquinoxalines can undergo various chemical reactions, including electrophilic substitution, lithiation, and halogen-metal exchange, to yield a series of derivatives with diverse functional groups . The reactivity of the heterocycle allows for the exploration of different chemical spaces, which is essential for the development of compounds with desired biological properties. For example, iodine-mediated direct sp^3 C–H amination has been used to synthesize benzo[4,5]imidazo[1,2-a]quinoxaline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazoquinoxalines, such as solubility, melting point, and stability, are influenced by the substituents on the imidazoquinoxaline core. These properties are important for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The biological activities of these compounds, such as their role as partial agonists at the GABA/benzodiazepine receptor complex, are also significant, with some showing anticonvulsant and anxiolytic activity without typical benzodiazepine side effects .

Wissenschaftliche Forschungsanwendungen

Mutagenicity Studies

1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline is structurally related to compounds studied for their mutagenic effects. For instance, Grivas and Jägerstad (1984) investigated the mutagenicity of related quinolines and quinoxalines, such as 3,4-dimethyl-3H-imidazo[4,5-f]quinoline, in the Ames test. They discovered that only one compound was active, indicating the significance of certain molecular structures like the imidazole ring and the 2-amino group for mutagenicity (Grivas & Jägerstad, 1984).

Chromatographic Analysis

Analytical methods like LC–ESI–MS/MS and HRGC-MS are employed for the characterization and quantitation of heterocyclic amine compounds, including those structurally similar to 1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline. For example, Jinap et al. (2019) developed a sensitive LC–ESI–MS/MS method for identifying and quantifying such compounds in cooked chicken (Jinap et al., 2019). Similarly, Richling et al. (1999) demonstrated the use of HRGC-MS for the routine control of food and process flavours (Richling et al., 1999).

Genotoxicity and Cellular Response

Research has also explored the genotoxic effects of heterocyclic aromatic amines, akin to 1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline, and their impact on cellular responses. Pezdirc et al. (2013) studied the genotoxic activity of these compounds and observed DNA strand breaks and cell-cycle arrest in human hepatoma HepG2 cells, demonstrating the biological response to these agents (Pezdirc et al., 2013).

Synthesis and Derivatives

The compound is also relevant in the synthesis of N-heterocycle-fused quinoxalines. Xie et al. (2017) reported a green and novel method using dimethyl sulfoxide for the synthesis of various derivatives, highlighting the chemical versatility and potential applications of such compounds (Xie et al., 2017).

Species and Sex Differences in Genotoxicity

The genotoxicity of heterocyclic amines, including compounds similar to 1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline, shows significant species and sex differences. Studies by Yoshimi et al. (1988) demonstrated these differences in response to genotoxic compounds in hepatocytes of different species, indicating the complexity of genotoxic effects across different biological systems (Yoshimi et al., 1988).

Eigenschaften

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-1-(2-methylpropyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-14(2)12-24-13-25(28(26,27)17-10-9-15(3)16(4)11-17)21-20(24)22-18-7-5-6-8-19(18)23-21/h5-11,14H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFLSJXWXJJPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethylphenyl)sulfonyl-1-(2-methylpropyl)-2H-imidazo[4,5-b]quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.